molecular formula C7H17ClN2O2S B1459124 (2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide hydrochloride CAS No. 1394051-26-3

(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide hydrochloride

Cat. No.: B1459124
CAS No.: 1394051-26-3
M. Wt: 228.74 g/mol
InChI Key: ZMHIOTWRSCDHLQ-RGMNGODLSA-N
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Description

(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O2S and its molecular weight is 228.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-amino-N-methoxy-N-methyl-4-methylsulfanylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-9(11-2)7(10)6(8)4-5-12-3;/h6H,4-5,8H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHIOTWRSCDHLQ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(CCSC)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)[C@H](CCSC)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide hydrochloride, commonly referred to as the compound , exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article will explore its chemical properties, potential pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C7_7H17_{17}ClN2_2O2_2S
  • Molecular Weight : 228.74 g/mol
  • CAS Number : 1394051-26-3

The structure includes an amine group, a methoxy group, and a methylsulfanyl group, which play crucial roles in its biological activity and solubility.

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit various pharmacological effects. The specific activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful against certain bacterial strains.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this one could have neuroprotective effects, making them candidates for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Some studies indicate that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : It might interact with various receptors in the central nervous system or peripheral tissues, influencing neurotransmitter release or receptor activation.

Table 1: Comparison of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight
(2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide68800-02-2C6_6H15_{15}N2_2S162.26 g/mol
(2S)-2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide1351383-96-4C7_7H17_{17}N3_3S199.26 g/mol
(2S)-2-amino-N-methoxy-N,N-diethyl-4-(methylsulfanyl)butanamide1286207-14-4C9_9H19_{19}N3_3O\S229.29 g/mol

This table highlights the structural diversity among related compounds and their potential implications for biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide hydrochloride
Reactant of Route 2
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(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide hydrochloride

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